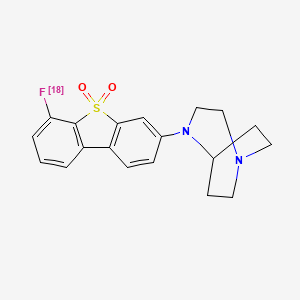

Asem F-18

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Es ist ein potenter Antagonist für den α7-Nikotinacetylcholinrezeptor (α7-nAChR), der an verschiedenen neuropsychiatrischen und neurodegenerativen Erkrankungen beteiligt ist . Diese Verbindung hat sich als vielversprechend bei der Bildgebung und Quantifizierung von α7-nAChRs im menschlichen Gehirn erwiesen, was sie zu einem wertvollen Werkzeug für die Untersuchung von Erkrankungen wie Schizophrenie, Alzheimer-Krankheit und anderen kognitiven Störungen macht .

Vorbereitungsmethoden

Die Synthese von Asem F-18 beinhaltet die Einarbeitung des radioaktiven Isotops Fluor-18 in die Molekülstruktur. Der synthetische Weg umfasst typischerweise die folgenden Schritte:

Radiomarkierung: Die Vorläuferverbindung wird mit Fluor-18 unter Verwendung nukleophiler Substitutionsreaktionen radiomarkiert.

Reinigung: Die radiomarkierte Verbindung wird mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine hohe radiochemische Reinheit zu gewährleisten.

Qualitätskontrolle: Das Endprodukt wird strengen Qualitätskontrolltests unterzogen, um seine Identität, Reinheit und spezifische Aktivität zu bestätigen

Industrielle Produktionsmethoden für this compound sind so konzipiert, dass sie eine hohe Ausbeute und Reproduzierbarkeit gewährleisten. Diese Verfahren umfassen häufig automatisierte Synthesemodule, die die Radiomarkierungs- und Reinigungsprozesse effizient bewältigen können .

Analyse Chemischer Reaktionen

Asem F-18 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, die ihre Bindungsaffinität und Spezifität verändern können.

Reduktion: Reduktionsreaktionen können ebenfalls die Eigenschaften der Verbindung beeinflussen, was sich möglicherweise auf ihre Wirksamkeit als PET-Radiotracer auswirkt.

Substitution: Nukleophile Substitutionsreaktionen werden üblicherweise bei der Synthese von this compound verwendet, insbesondere für die Einarbeitung von Fluor-18

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind:

Fluor-18: Das radioaktive Isotop, das zur Radiomarkierung verwendet wird.

Lösungsmittel: Organische Lösungsmittel wie Acetonitril und Ethanol werden häufig in den Synthese- und Reinigungsprozessen verwendet.

Katalysatoren: Verschiedene Katalysatoren können eingesetzt werden, um die Radiomarkierungsreaktionen zu erleichtern

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind typischerweise die radiomarkierte Verbindung und alle Nebenprodukte, die aus unvollständigen Reaktionen oder Nebenreaktionen resultieren können .

Wissenschaftliche Forschungsanwendungen

Asem F-18 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Neurobildgebung: Es wird in der PET-Bildgebung verwendet, um die Verteilung und Dichte von α7-nAChRs im Gehirn zu untersuchen. .

Arzneimittelentwicklung: This compound kann verwendet werden, um die Wirksamkeit und Rezeptorbesetzung potenzieller α7-nAChR-gerichteter Medikamente zu bewerten

Kognitive Studien: Die Verbindung ist wertvoll für die Untersuchung kognitiver Prozesse und des Gedächtnisses, da α7-nAChRs an diesen Funktionen beteiligt sind

Erkrankungen des peripheren Nervensystems: Neuere Studien haben gezeigt, dass this compound verwendet werden kann, um Skelettmuskeldenervierung zu visualisieren, was es zu einem potenziellen diagnostischen Werkzeug für Erkrankungen des peripheren Nervensystems macht.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an den α7-nAChR, einen ligandengesteuerten Ionenkanal, der für Calcium-, Natrium- und Kaliumionen permeabel ist. Diese Bindung hemmt die Aktivität des Rezeptors, wodurch die Visualisierung der Rezeptorverteilung und -dichte mithilfe der PET-Bildgebung ermöglicht wird . Die molekularen Zielstrukturen von this compound befinden sich hauptsächlich im zentralen Nervensystem, einschließlich Regionen wie dem Hippocampus, der Hirnrinde und dem Thalamus .

Wirkmechanismus

Asem F-18 exerts its effects by binding to the α7-nAChR, a ligand-gated ion channel that is permeable to calcium, sodium, and potassium ions. This binding inhibits the receptor’s activity, allowing for the visualization of receptor distribution and density using PET imaging . The molecular targets of this compound are primarily located in the central nervous system, including regions such as the hippocampus, cortex, and thalamus .

Vergleich Mit ähnlichen Verbindungen

Asem F-18 wird häufig mit anderen α7-nAChR-PET-Radiotracern wie 18F-DBT-10 verglichen. Beide Verbindungen haben ähnliche kinetische Profile und Bindungsaffinitäten, aber this compound wurde in Humanstudien umfassender validiert . Andere ähnliche Verbindungen sind:

18F-DBT-10: Ein weiteres α7-nAChR-PET-Radiotracer mit vergleichbaren Eigenschaften wie this compound.

Die Einzigartigkeit von this compound liegt in seiner hohen Bindungsaffinität und Spezifität für α7-nAChRs, was es zu einem wertvollen Werkzeug für Forschungs- und klinische Anwendungen macht .

Eigenschaften

CAS-Nummer |

1456878-52-6 |

|---|---|

Molekularformel |

C19H19FN2O2S |

Molekulargewicht |

357.4 g/mol |

IUPAC-Name |

3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-6-(18F)fluoranyldibenzothiophene 5,5-dioxide |

InChI |

InChI=1S/C19H19FN2O2S/c20-17-3-1-2-16-15-5-4-14(12-18(15)25(23,24)19(16)17)22-11-10-21-8-6-13(22)7-9-21/h1-5,12-13H,6-11H2/i20-1 |

InChI-Schlüssel |

JIGWWGDIEUWCOR-LRFGSCOBSA-N |

Isomerische SMILES |

C1CN2CCC1N(CC2)C3=CC4=C(C=C3)C5=C(S4(=O)=O)C(=CC=C5)[18F] |

Kanonische SMILES |

C1CN2CCC1N(CC2)C3=CC4=C(C=C3)C5=C(S4(=O)=O)C(=CC=C5)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.